molecular formula C14H23NO B1437582 N-{2-[4-(Tert-butyl)phenoxy]ethyl}-N-ethylamine CAS No. 1039836-68-4

N-{2-[4-(Tert-butyl)phenoxy]ethyl}-N-ethylamine

Cat. No. B1437582
M. Wt: 221.34 g/mol
InChI Key: JTDDIEJCERZXRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-[4-(Tert-butyl)phenoxy]ethyl}-N-ethylamine is a biochemical compound used for proteomics research . It has a molecular formula of C14H23NO and a molecular weight of 221.34 .

Scientific Research Applications

Synthetic Phenolic Antioxidants and Environmental Impact

Synthetic phenolic antioxidants (SPAs), including compounds similar to N-{2-[4-(Tert-butyl)phenoxy]ethyl}-N-ethylamine, are widely utilized in industrial and commercial products to prevent oxidative reactions and extend shelf life. Research has highlighted their environmental presence, human exposure, and potential toxicity. These compounds have been detected in various environments, including indoor dust and water bodies, as well as in human tissues. The studies call for future research to focus on less toxic SPA alternatives and their environmental behavior (Liu & Mabury, 2020).

Biodegradation of Fuel Additives

Research on ethyl tert-butyl ether (ETBE), a gasoline additive structurally related to N-{2-[4-(Tert-butyl)phenoxy]ethyl}-N-ethylamine, has shed light on its biodegradation in soil and groundwater. Microorganisms capable of degrading ETBE could potentially be applied to similar compounds, indicating a method to mitigate environmental pollution from such substances (Thornton et al., 2020).

Natural Sources and Bioactivities

The study of 2,4-Di-Tert-Butylphenol and its analogs, which share structural similarities with N-{2-[4-(Tert-butyl)phenoxy]ethyl}-N-ethylamine, focuses on their natural occurrence and bioactivities. These compounds, produced by a variety of organisms, display significant toxicity against many testing organisms. This suggests potential applications in biopesticides and the need to understand the ecological roles of such compounds (Zhao et al., 2020).

Environmental Fate of Parabens

Parabens, chemically akin to N-{2-[4-(Tert-butyl)phenoxy]ethyl}-N-ethylamine in their use as preservatives, exhibit persistence in aquatic environments, raising concerns about their potential endocrine-disrupting effects. Research underscores the importance of understanding the environmental fate and behavior of such compounds to assess their impact on human health and ecosystems (Haman et al., 2015).

properties

IUPAC Name

2-(4-tert-butylphenoxy)-N-ethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO/c1-5-15-10-11-16-13-8-6-12(7-9-13)14(2,3)4/h6-9,15H,5,10-11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTDDIEJCERZXRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCOC1=CC=C(C=C1)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{2-[4-(Tert-butyl)phenoxy]ethyl}-N-ethylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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